6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile
Overview
Description
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . This compound features a picolinonitrile core substituted with a methoxy group and an imidazole ring, making it a valuable molecule in various scientific research fields.
Biochemical Analysis
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .
Metabolic Pathways
The compound likely interacts with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxy and nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic core structure found in many biologically active molecules.
Picolinonitrile: A related compound with a similar nitrile group but lacking the imidazole ring.
Methoxy-substituted heterocycles: Compounds with similar methoxy groups but different core structures.
Uniqueness
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is unique due to its combination of a methoxy group, an imidazole ring, and a picolinonitrile core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIUGYXHXBFGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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